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Get Quote

Executive Summary

Methyl 5,5-dimethylmorpholine-2-carboxylate is a specialized peptidomimetic building block
designed to act as a conformationally constrained surrogate for Proline (Pro) or Pipecolic acid.
While standard morpholine-2-carboxylic acid (Mor) introduces a heteroatom (oxygen) to alter
solubility and hydrogen bonding, the addition of the 5,5-gem-dimethyl group introduces
profound steric locking (the Thorpe-Ingold effect), often restricting the amide bond geometry
and ring pucker.

This guide details the in silico parameterization and modeling of peptides containing this
residue (referred to herein as DMMC). It compares DMMC against Proline (Pro) and
Unsubstituted Morpholine-2-carboxylic acid (Mor), providing a validated workflow for integrating
this non-natural amino acid (NNAA) into AMBER/CHARMM force fields.
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Part 1: The Chemical Space & Comparative
Analysis[1]
Structural & Functional Comparison

To model DMMC effectively, one must understand how it deviates from the natural benchmark
(Proline). The morpholine ring prefers a chair conformation, unlike the pyrrolidine ring of Proline
which fluctuates between C

-endo and C
-exo puckers.

Table 1: Physicochemical & Conformational Comparison

Morpholine-2-COOH

5,5-
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The "Gem-Dimethyl" Effect in Modeling

In Molecular Dynamics (MD), the 5,5-dimethyl group is not merely "heavy atoms"; it acts as a
conformational anchor.

o Experimental Reality: The axial methyl group at position 5 creates severe 1,3-diaxial
interactions if the ring attempts to flip, effectively locking the morpholine into a single chair
conformation.

e Modeling Consequence: Standard force fields (GAFF/CGenFF) may underestimate this
barrier. You must validate the ring pucker energies using Quantum Mechanics (QM) before
running long MD simulations.

Part 2: Parameterization Strategy (The "How-To")

Since DMMC is not present in standard libraries (AMBER aa_residues or CHARMM top_all36),
you cannot simply "plug and play." You must generate a library file (.lib or .rtf) and force field
modification file (.frcmod or .prm).

The Recommended Workflow (AMBER/IGAFF2 Focus)

We utilize a Split-Scheme Protocol: The backbone is treated with protein force fields (ff14SB) to
maintain compatibility with the rest of the peptide, while the DMMC side chain is parameterized
using GAFF2 with QM-derived charges.

Diagram 1: DMMC Parameterization Pipeline

Caption: A self-validating workflow for generating topology and parameter files for DMMC
residues, moving from QM optimization to MM integration.

Click to download full resolution via product page

Part 3: Step-by-Step Experimental Protocol
Phase A: Quantum Mechanical (QM) Preparation
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Objective: Obtain the "Ground Truth" geometry and electrostatic potential.

e Structure Build: Construct the "capped"” version of the residue: Acetyl-DMMC-N-Methylamide
(ACE-DMMC-NME). This mimics the peptide linkage.

o Note: Do not parameterize the free methyl ester unless it is the drug's final form. For
peptides, parameterize the amide form.[1]

o Optimization:
o Software: Gaussian 16 or ORCA.

o Theory: HF/6-31G* (Standard for AMBER/RESP consistency) or B3LYP/cc-pVTZ (for
higher accuracy conformational scanning).

o Command (Gaussian example): #P HF/6-31G* Opt Pop=MK 10p(6/33=2) I0Op(6/42=6)
e Conformational Scan (Critical):
o Perform a relaxed potential energy surface (PES) scan of the

(Psi) and

(Phi) dihedral angles. This data is required to verify if GAFF2 reproduces the correct
energy barriers.

Phase B: Force Field Derivation (AMBER)

Objective: Translate QM data into MD-readable files.
» Charge Fitting (RESP):
o Use antechamber to fit the QM electrostatic potential to atom centers.
o antechamber -i gm_output.log -fi gout -0 dmmc.mol2 -fo mol2 -c resp -s 2

o Atom Typing:
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o Assign GAFF2 atom types. Ensure the morpholine oxygen is typed as os (ether oxygen)
and the amide nitrogen as n (amide nitrogen).

o Parameter Check:
o Run parmchk2 to identify missing bond/angle parameters.
o parmchk2 -i dmmc.mol2 -f mol2 -o dmmc.frcmod

o Self-Validation: If parmchk2 reports high penalty scores (>10), you must manually fit these
parameters using the QM scan data from Phase A.

Phase C: Library Creation

¢ Residue Definition:

o

Open xleap or tleap.
o Load the dmmc.mol2.

o Remove the ACE and NME caps to define the "Head" (N) and "Tail" (C) atoms for
polymerization.

o set DMMC head DMMC.1.N
o set DMMC tail DMMC.1.C

o Save as dmmc.lib.

Part 4: Comparative Data & Results Interpretation

When analyzing the simulation trajectories of DMMC-containing peptides versus Proline
variants, look for the following markers of performance.

Conformational Locking (Ramachandran Plot)

e Proline: Shows two distinct wells (

-helix and Poly-Proline I1).
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o« DMMC: The 5,5-dimethyl group restricts the
angle significantly.
o Observation: You should observe a highly populated region corresponding to Type-lI

-turns. The steric bulk prevents the extended conformations seen in unsubstituted
morpholines.

Cis/Trans Isomerization Ratios

The peptide bond preceding the morpholine nitrogen (

) is the critical metric.

Table 2: Predicted Isomerization Energetics

Isomerization

Cis:Trans Ratio i Mechanism of
Residue Barrier ( _
(Solvent) Constraint
)
Proline ~1:4 ~20 kcal/mol Ring strain (moderate)
Ring strain (low - chair
Mor-2-COOH ~1:3 ~19 kcal/mol ) ]
is flexible)
Syn-pentane
interaction between 5-
DMMC ~2:1 (Biased Cis) >22 kcal/mol Me and

carbonyl

Diagram 2: Conformational Decision Tree

Caption: Logic flow for selecting the correct surrogate based on desired structural outcome.
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Design Goal:
Constrain Peptide Backbone

Is H-Bond Acceptor
required in ring?

Use PROLINE Is strict conformational
(Standard Turn/Helix) locking required?

Yes (Gem-Dimethyl Lock)

No (Allow dynamics)

Use MORPHOLINE-2-COOH Use DMMC
(Solubility + Flexibility) (Locks Beta-Turn / Cis-Amide)

Click to download full resolution via product page

Part 5: Troubleshooting & Expert Insights
The "Ring Flip" Artifact

Issue: In long MD simulations (>500 ns), the morpholine ring in DMMC might flip from Chair to
Twist-Boat if the force field parameters for the C-C-O-C dihedrals are too soft. Solution:
Calculate the QM energy difference between the Chair and Twist-Boat forms of DMMC. If the
MM difference is lower than the QM difference by >2 kcal/mol, add a specific torsional restraint
or refine the .frcmod file to stiffen the ring.

Solvation Discrepancies

Issue: The ether oxygen in morpholine is solvent-exposed. Implicit solvent models (GB/SA)
often overestimate the desolvation penalty of this oxygen during docking. Solution: For docking
studies involving DMMC, always use Explicit Solvent (TIP3P) refinement or variable dielectric

constants (

) to account for the shielding provided by the adjacent 5,5-dimethyl groups.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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